ASP3026

Catalog No.
S549064
CAS No.
1097917-15-1
M.F
C29H40N8O3S
M. Wt
580.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ASP3026

CAS Number

1097917-15-1

Product Name

ASP3026

IUPAC Name

2-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]-4-N-(2-propan-2-ylsulfonylphenyl)-1,3,5-triazine-2,4-diamine

Molecular Formula

C29H40N8O3S

Molecular Weight

580.7 g/mol

InChI

InChI=1S/C29H40N8O3S/c1-21(2)41(38,39)27-8-6-5-7-25(27)33-29-31-20-30-28(34-29)32-24-10-9-23(19-26(24)40-4)36-13-11-22(12-14-36)37-17-15-35(3)16-18-37/h5-10,19-22H,11-18H2,1-4H3,(H2,30,31,32,33,34)

InChI Key

MGGBYMDAPCCKCT-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

ASP3026; ASP-3026; ASP 3026.

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=N2)NC3=C(C=C(C=C3)N4CCC(CC4)N5CCN(CC5)C)OC

The exact mass of the compound N2-[2-Methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]phenyl]-N4-[2-[(1-methylethyl)sulfonyl]phenyl]-1,3,5-triazine-2,4-diamine is 580.29441 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

ASP3026 is a potent, orally available, and selective second-generation small-molecule inhibitor of anaplastic lymphoma kinase (ALK) with an IC50 of 3.5 nM in enzymatic assays. [REFS-1, REFS-2] It functions as an ATP-competitive inhibitor, blocking ALK autophosphorylation and disrupting downstream signaling pathways critical for the proliferation of ALK-expressing tumor cells. Developed to be more selective than first-generation inhibitors like crizotinib, ASP3026 is a crucial tool for investigating ALK-driven oncogenesis, particularly in models that have developed resistance to earlier ALK-targeted compounds. [2]

Substituting ALK inhibitors based on compound class alone is unreliable for reproducible research due to significant variations in potency, kinase selectivity, and efficacy against resistance mutations. First-generation inhibitors like crizotinib are ineffective against common mutations such as ALK L1196M, which confers resistance. [1] ASP3026 was specifically developed to be effective against such crizotinib-resistant mutations, demonstrating a distinct activity profile. [2] Using a less potent or inappropriately targeted inhibitor for a specific ALK-mutant cell line or xenograft model can lead to failed experiments, confounding data, and wasted resources. Therefore, the selection of an ALK inhibitor must be precisely matched to the specific ALK variant and resistance profile being studied.

Potent Enzymatic Inhibition of Wild-Type ALK

In direct enzymatic assays, ASP3026 demonstrates potent inhibition of anaplastic lymphoma kinase (ALK) with an IC50 value of 3.5 nM. [REFS-1, REFS-2] This positions it as a high-potency tool for biochemical and cellular studies targeting the wild-type ALK enzyme.

Evidence DimensionEnzymatic Inhibition (IC50)
Target Compound Data3.5 nM
Comparator Or BaselineWild-Type ALK Enzyme
Quantified DifferenceNot applicable (baseline potency)
ConditionsIn vitro enzymatic assay

This high intrinsic potency ensures effective target engagement at low nanomolar concentrations, making it a cost-effective and precise tool for in vitro kinase assays and cell-based models.

Demonstrated Efficacy Against Crizotinib-Resistant L1196M 'Gatekeeper' Mutation

A key procurement differentiator for ASP3026 is its proven efficacy against the crizotinib-resistant ALK L1196M 'gatekeeper' mutation. [1] While this mutation confers resistance to the first-generation inhibitor crizotinib, ASP3026 effectively suppresses tumor growth in models expressing EML4-ALK with the L1196M mutation. [2] In an intrahepatic xenograft model using NCI-H2228 cells, mice treated with crizotinib showed tumor relapse after an initial response, whereas ASP3026 induced continuous tumor regression. [2]

Evidence DimensionTumor Growth in L1196M Mutant Model
Target Compound DataPotent antitumor activity, continuous tumor regression
Comparator Or BaselineCrizotinib: Initial response followed by tumor relapse
Quantified DifferenceQualitative superiority in sustaining tumor regression
ConditionsNCI-H2228 intrahepatic xenograft model; EML4-ALK L1196M mutant cells

For researchers studying acquired resistance to ALK inhibitors, ASP3026 is a necessary tool to model second-line treatment and investigate mechanisms of resistance circumvention.

Improved Kinase Selectivity Profile Compared to Crizotinib

ASP3026 was designed to have a more selective kinase inhibition profile than crizotinib. [1] In a tyrosine kinase panel, ASP3026 was found to be more selective for ALK than crizotinib, which is known to be a dual ALK/MET inhibitor. While ASP3026 also inhibits ROS1 and ACK1 with high potency (IC50s of 8.9 nM and 5.8 nM, respectively), its focused activity profile differs from the broader spectrum of crizotinib, providing a more specific tool for interrogating ALK-dependent pathways.

Evidence DimensionKinase Selectivity
Target Compound DataMore selective for ALK
Comparator Or BaselineCrizotinib (dual ALK/MET inhibitor)
Quantified DifferenceQualitatively different inhibition spectrum
ConditionsIn vitro tyrosine kinase panel screening

This improved selectivity reduces the risk of confounding data from off-target effects (e.g., MET inhibition), enabling researchers to attribute observed cellular phenotypes more confidently to ALK inhibition.

Modeling Second-Line Therapy in Crizotinib-Resistant NSCLC Xenografts

Use ASP3026 to treat xenograft or patient-derived models harboring the ALK L1196M mutation or that have relapsed after crizotinib treatment. Its demonstrated ability to induce sustained tumor regression where crizotinib fails makes it the appropriate compound for these studies. [1]

Isolating ALK-Specific Signaling Events with Minimal MET Confounding

When the experimental goal is to dissect ALK-specific downstream signaling pathways (e.g., STAT3, PI3K/Akt), the higher selectivity of ASP3026 over dual ALK/MET inhibitors like crizotinib provides clearer, more attributable results.

Screening for Novel Resistance Mechanisms to Second-Generation ALK Inhibitors

Employ ASP3026 in long-term cell culture to generate and select for novel resistance mutations beyond those affecting crizotinib. This allows for the proactive identification and characterization of third-generation resistance profiles. [2]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.8

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

2

Exact Mass

580.29440834 Da

Monoisotopic Mass

580.29440834 Da

Heavy Atom Count

41

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

HP4L6MXF10

Other CAS

1097917-15-1

Wikipedia

Asp-3026

Dates

Last modified: 08-15-2023
1: Awad MM, Shaw AT. ALK Inhibitors in Non-Small Cell Lung Cancer: Crizotinib and Beyond. Clin Adv Hematol Oncol. 2014 Jul;12(7):429-39. PubMed PMID: 25322323.
2: George SK, Vishwamitra D, Manshouri R, Shi P, Amin HM. The ALK inhibitor ASP3026 eradicates NPM-ALK⁺ T-cell anaplastic large-cell lymphoma in vitro and in a systemic xenograft lymphoma model. Oncotarget. 2014 Jul 30;5(14):5750-63. PubMed PMID: 25026277; PubMed Central PMCID: PMC4170597.
3: Mori M, Ueno Y, Konagai S, Fushiki H, Shimada I, Kondoh Y, Saito R, Mori K, Shindou N, Soga T, Sakagami H, Furutani T, Doihara H, Kudoh M, Kuromitsu S. The selective anaplastic lymphoma receptor tyrosine kinase inhibitor ASP3026 induces tumor regression and prolongs survival in non-small cell lung cancer model mice. Mol Cancer Ther. 2014 Feb;13(2):329-40. doi: 10.1158/1535-7163.MCT-13-0395. Epub 2014 Jan 13. PubMed PMID: 24419060.

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